![molecular formula C21H24N4O4 B6587744 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235288-81-9](/img/structure/B6587744.png)

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

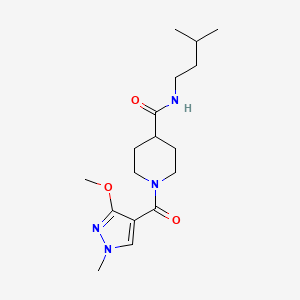

The compound is a complex organic molecule that contains several functional groups, including a 2,3-dihydro-1,4-benzodioxin ring, a pyridine ring, and a piperidine ring. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 2,3-dihydro-1,4-benzodioxin ring, the pyridine ring, and the piperidine ring would all contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. For example, 2,3-dihydro-1,4-benzodioxine derivatives can undergo annulation reactions to form six-membered benzo-1,4-heterocyclic compounds .Wirkmechanismus

Target of Action

The primary target of this compound is the Nrf2-ARE pathway . This pathway plays a crucial role in cellular defense mechanisms, particularly in the context of oxidative stress.

Mode of Action

The compound acts as an activator of the Nrf2-ARE pathway . It achieves this by triggering the phosphorylation of Nrf2 Ser40 by p-ERK . This phosphorylation event facilitates the transport of Nrf2 into the nucleus, where it drives the expression of Nrf2-dependent antioxidant proteins .

Biochemical Pathways

The activation of the Nrf2-ARE pathway by this compound leads to the expression of antioxidant proteins . These proteins play a vital role in neutralizing reactive oxygen species and reducing oxidative stress within the cell .

Result of Action

The activation of the Nrf2-ARE pathway and the subsequent expression of antioxidant proteins help to protect cells from oxidative damage . This can have therapeutic effects in conditions characterized by excessive oxidative stress, such as ulcerative colitis .

Safety and Hazards

Eigenschaften

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c26-20(21(27)24-16-4-5-17-18(13-16)29-12-11-28-17)23-14-15-6-9-25(10-7-15)19-3-1-2-8-22-19/h1-5,8,13,15H,6-7,9-12,14H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCZTOXKACPDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(furan-2-yl)methyl]-2-{2-[(pyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6587663.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6587664.png)

![2-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B6587670.png)

![2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6587676.png)

![4-[({7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}amino)methyl]benzene-1-sulfonamide](/img/structure/B6587683.png)

![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6587692.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide](/img/structure/B6587703.png)

![2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B6587706.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide](/img/structure/B6587724.png)

![4-[benzyl(ethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6587729.png)

![N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587731.png)

![N'-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587739.png)